

An In-depth Technical Guide to the Spectroscopic Data of 4,4-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanone

Cat. No.: B1295358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4,4-Dimethylcyclohexanone**. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Molecular Structure

4,4-Dimethylcyclohexanone (CAS No: 4255-62-3, Molecular Formula: $C_8H_{14}O$) is a cyclic ketone with a molecular weight of 126.20 g/mol. The structure consists of a cyclohexane ring with a carbonyl group at position 1 and two methyl groups at position 4.

Spectroscopic Data

The following sections present the 1H NMR, ^{13}C NMR, and IR spectroscopic data for **4,4-Dimethylcyclohexanone**. This data is crucial for the structural elucidation and purity assessment of the compound.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: 1H NMR Spectroscopic Data for **4,4-Dimethylcyclohexanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.12	s	6H	2 x CH ₃
1.72	t	4H	2 x CH ₂ (adjacent to C(CH ₃) ₂)
2.35	t	4H	2 x CH ₂ (adjacent to C=O)

s = singlet, t = triplet

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **4,4-Dimethylcyclohexanone**

Chemical Shift (δ) ppm	Carbon Atom Assignment
28.9	2 x CH ₃
34.5	C(CH ₃) ₂
38.9	2 x CH ₂ (adjacent to C(CH ₃) ₂)
52.8	2 x CH ₂ (adjacent to C=O)
212.1	C=O

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **4,4-Dimethylcyclohexanone**

Wavenumber (cm ⁻¹)	Vibrational Mode
2955	C-H stretch (asymmetric)
2870	C-H stretch (symmetric)
1715	C=O stretch (ketone)
1468	CH ₂ bend (scissoring)
1368	CH ₃ bend (symmetric)

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectra of **4,4-Dimethylcyclohexanone**.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4,4-Dimethylcyclohexanone**.

Materials:

- **4,4-Dimethylcyclohexanone** (solid)
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **4,4-Dimethylcyclohexanone** and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H NMR spectrum to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Objective: To obtain the infrared spectrum of **4,4-Dimethylcyclohexanone**.

Materials:

- **4,4-Dimethylcyclohexanone** (solid)
- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR Method):

- Sample Preparation: Place a small amount of solid **4,4-Dimethylcyclohexanone** onto the ATR crystal.
- Spectrum Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).

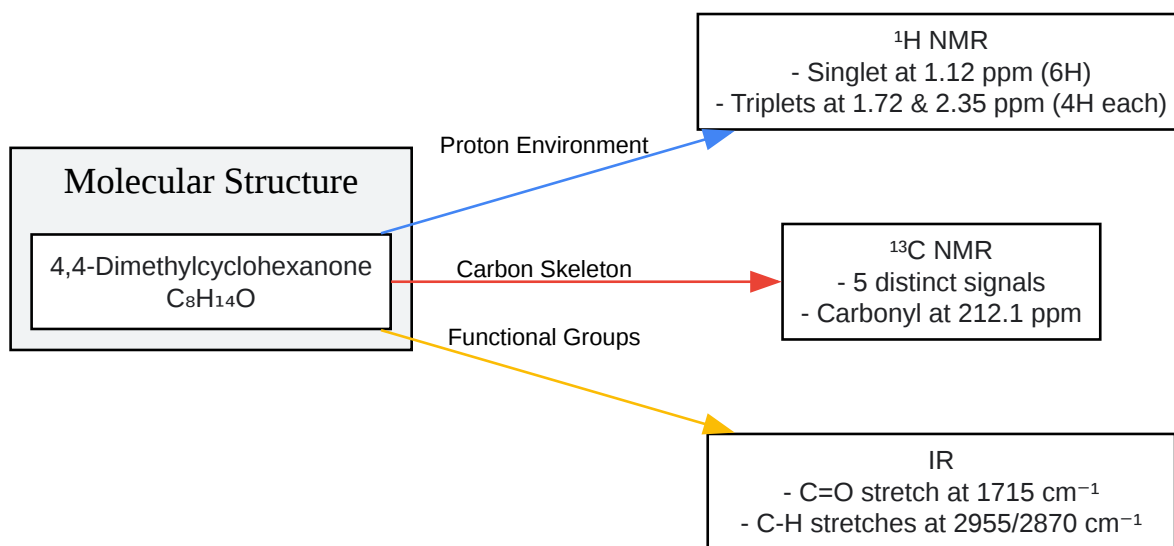
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount of **4,4-Dimethylcyclohexanone** with dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum.
- Data Processing: Perform a background subtraction using a spectrum of an empty sample holder.

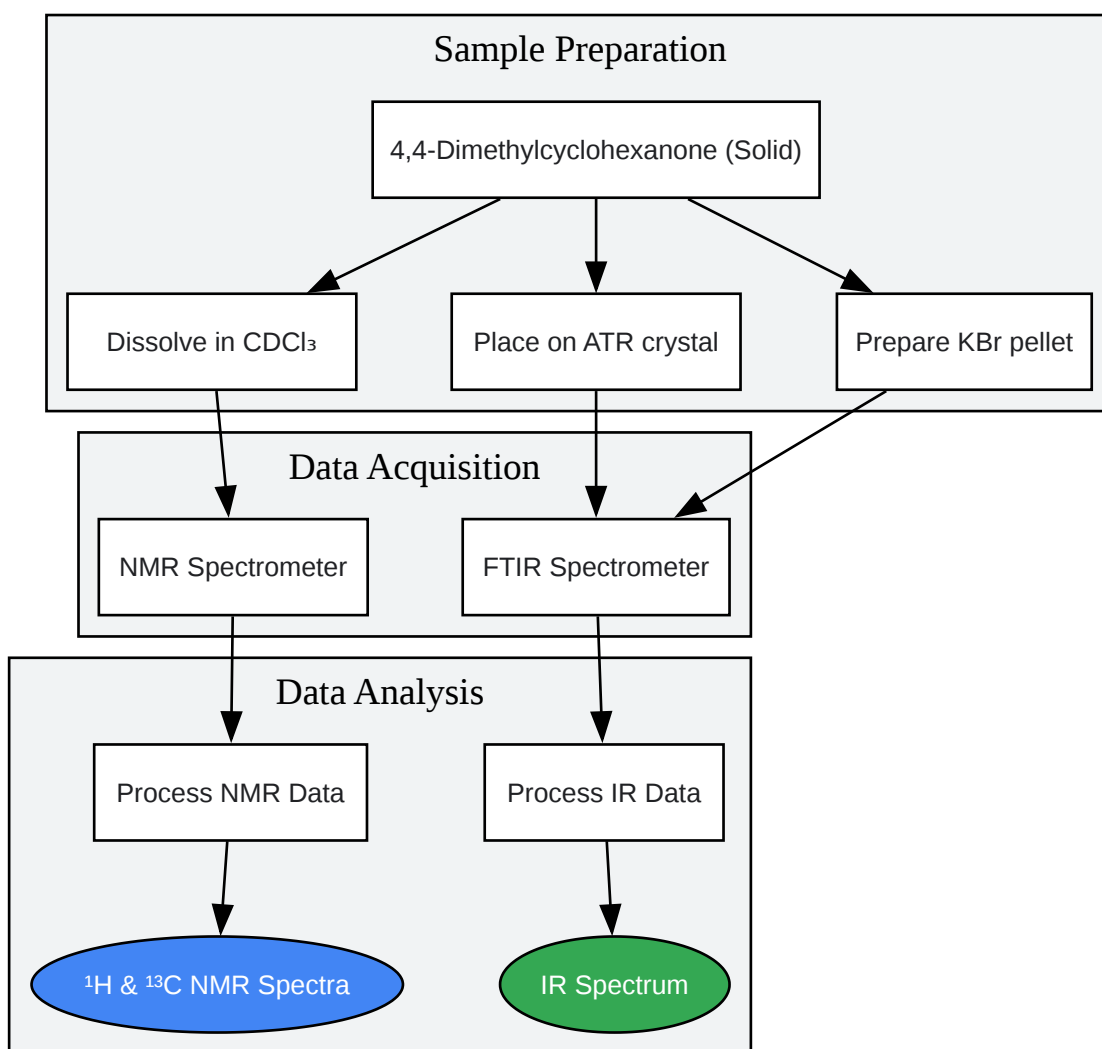
Data Interpretation and Visualization

The spectroscopic data collectively confirm the structure of **4,4-Dimethylcyclohexanone**. The following diagrams illustrate the relationship between the data and the experimental workflow.



[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic data with the molecular structure.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for obtaining spectroscopic data.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 4,4-Dimethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295358#spectroscopic-data-of-4-4-dimethylcyclohexanone-nmr-ir\]](https://www.benchchem.com/product/b1295358#spectroscopic-data-of-4-4-dimethylcyclohexanone-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com